2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5R)-
Description
The compound 2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5R)- (hereafter referred to as Compound A) is a chiral pyrrolone derivative with a stereogenic center at the 5-position (R-configuration). It is synthesized via a three-component reaction involving cyclohexane carboxaldehyde, 4-chloroaniline, and ethyl 2,4-dioxopentanoate in acetic acid under reflux conditions, yielding a yellow solid with a melting point of 229–231°C and a moderate yield of 48% . Key structural features include:
- 4-Chlorophenyl substituent: Contributes to lipophilicity and influences receptor binding.
- 3-Hydroxy group: Participates in intramolecular hydrogen bonding, stabilizing the pyrrolone core.
Characterization via FT-IR, $ ^1H $ NMR, $ ^{13}C $ NMR, and HRMS confirms its structure .
Properties
Molecular Formula |
C18H20ClNO3 |
|---|---|
Molecular Weight |
333.8 g/mol |
IUPAC Name |
(2R)-3-acetyl-1-(4-chlorophenyl)-2-cyclohexyl-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H20ClNO3/c1-11(21)15-16(12-5-3-2-4-6-12)20(18(23)17(15)22)14-9-7-13(19)8-10-14/h7-10,12,16,22H,2-6H2,1H3/t16-/m1/s1 |
InChI Key |
AUWLMSMNUGBJKE-MRXNPFEDSA-N |
Isomeric SMILES |
CC(=O)C1=C(C(=O)N([C@@H]1C2CCCCC2)C3=CC=C(C=C3)Cl)O |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2CCCCC2)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Base-Assisted Cyclization of 3-Cyanoketones
A novel and efficient synthetic approach to 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, structurally related to the target compound, involves the base-assisted cyclization of 3-cyanoketones . This method was reported to enable the assembly of 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones from inexpensive and readily available synthetic precursors. The key step is an oxidative cyclization of 1,3-diarylsubstituted 3-cyanoketones under basic conditions, which avoids the formation of undesired 2-aminofuran derivatives that were common in previous protocols.
- The reaction proceeds efficiently, yielding the desired pyrrol-2-one scaffold with good yields.
- Further functionalization can be achieved via thermally-induced electrophilic aromatic substitution reactions to introduce additional aryl substituents, enhancing the compound diversity for drug discovery applications.
- This method is attractive due to its simplicity, cost-effectiveness, and the use of readily available starting materials.
Table 1: Summary of Base-Assisted Cyclization Method
| Step | Description | Outcome |
|---|---|---|
| Starting material | 1,3-Diarylsubstituted 3-cyanoketones | Readily available, inexpensive |
| Reaction condition | Base-assisted oxidative cyclization | Formation of 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones |
| Yield | Good yields reported | Efficient synthesis |
| Advantages | Avoids formation of 2-aminofurans | High selectivity, operational simplicity |
Functionalization via Hydrazide and Heterocyclic Ring Formation
Additional synthetic routes involve the transformation of pyrrolidine-3-carboxylic acid derivatives bearing chloro and hydroxy substituents on the phenyl ring into heterocyclic analogues through hydrazide intermediates:
- Reaction of acid hydrazides with carbon disulfide in alcoholic KOH solution leads to formation of oxadiazole rings fused to the pyrrolidin-2-one core.
- Cyclization steps are carried out in situ by acidification.
- These methods highlight the versatility of the pyrrol-2-one scaffold for further functionalization, which could be relevant for the acetyl and cyclohexyl substitutions present in the target compound.
Table 3: Hydrazide-Based Functionalization
| Step | Description | Outcome |
|---|---|---|
| Starting material | Pyrrolidine-3-carboxylic acid derivatives | Substituted with chloro, hydroxy groups |
| Reagents | Carbon disulfide, KOH, acidification | Formation of oxadiazole ring fused derivatives |
| Reaction conditions | Alcoholic medium, reflux or room temperature | Efficient heterocyclic ring formation |
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5R)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. CCR2 Inhibition
One of the primary applications of this compound is its role as a chemokine receptor 2 (CCR2) antagonist. CCR2 is implicated in various inflammatory diseases and conditions such as rheumatoid arthritis and multiple sclerosis. The inhibition of CCR2 can help reduce inflammation and tissue damage.
Case Study:
Research has demonstrated that compounds similar to 2H-Pyrrol-2-one can effectively inhibit CCR2 activity, leading to decreased migration of monocytes to inflamed tissues. This action is crucial in managing chronic inflammatory diseases .
2. Antioxidant Properties
The compound has shown potential antioxidant activity, which can be beneficial in preventing oxidative stress-related damage in cells.
Case Study:
In vitro studies indicate that derivatives of 2H-Pyrrol-2-one can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage. This property is particularly useful in neurodegenerative diseases where oxidative stress plays a significant role .
Pharmacological Applications
1. Neuroprotective Effects
The neuroprotective properties of this compound make it a candidate for treating neurodegenerative disorders such as Alzheimer's disease.
Case Study:
A study highlighted that the administration of this compound in animal models resulted in significant reductions in neuroinflammation and neuronal death, suggesting its potential as a therapeutic agent for neuroprotection .
2. Anti-inflammatory Effects
In addition to its role as a CCR2 antagonist, the compound exhibits broader anti-inflammatory effects that could be leveraged in treating various inflammatory conditions.
Case Study:
Clinical trials have shown that patients receiving treatment with similar pyrrolidone derivatives experienced reduced markers of inflammation and improved clinical outcomes in conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Biochemical Applications
1. GPCR Profiling
The compound has been utilized in profiling G protein-coupled receptors (GPCRs), which are critical targets in drug discovery.
Case Study:
Recent research developed a multi-task model for profiling GPCRs using compounds like 2H-Pyrrol-2-one to identify potential agonists and antagonists, facilitating the development of new therapeutic agents targeting these receptors .
Data Summary Table
Mechanism of Action
The mechanism of action of 2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5R)- involves its interaction with specific molecular targets. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Structural and Substituent Variations
Table 1 highlights structural differences between Compound A and analogous pyrrolone derivatives.
Key Observations :
- Lipophilicity : The cyclohexyl group in Compound A increases lipophilicity compared to phenyl-substituted analogs like 16a.
- Hydrogen Bonding : The 3-hydroxy group is conserved across all analogs, critical for structural stability.
- Steric Effects : Bulky substituents (e.g., cyclohexyl in Compound A ) may reduce metabolic degradation compared to smaller groups like methylthio in Entry 128 .
Key Observations :
- Reaction Efficiency : Base-assisted cyclization () yields higher outputs (63% for 16a) compared to acetic acid-mediated synthesis (48% for Compound A ).
- Scalability : The three-component reaction for Compound A offers modularity for substituent variation but requires optimization for yield improvement.
Spectral and Crystallographic Data
Biological Activity
2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5R)- is a complex organic compound that has garnered attention due to its potential biological activities. This compound belongs to the pyrrolone class and features a unique molecular structure that contributes to its pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C18H19ClFNO3
- Molecular Weight : 351.8 g/mol
- CAS Number : 512177-83-2
The compound comprises a pyrrolone core with various functional groups, including an acetyl group, a chlorophenyl moiety, and a cyclohexyl group. These structural elements are crucial for its biological interactions.
Research indicates that this compound acts primarily as an allosteric antagonist of the C-C chemokine receptor type 2 (CCR2). CCR2 is involved in inflammatory responses and immune system regulation. By inhibiting this receptor, the compound may offer therapeutic benefits in treating inflammatory diseases and conditions related to immune dysfunction .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to 2H-Pyrrol-2-one. For instance, derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 8 to 16 μg/mL . This suggests that the compound may serve as a scaffold for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary findings suggest that it may interact with specific molecular targets involved in cell proliferation, potentially modulating various biological pathways associated with cancer progression.
Case Studies and Research Findings
Synthesis Methods
The synthesis of 2H-Pyrrol-2-one can be achieved through various organic synthesis protocols. Common methods include:
Q & A
Q. Q1. What are the common synthetic routes for synthesizing 4-acetyl-substituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives?
Methodological Answer: The synthesis of 4-acetyl-3-hydroxy-pyrrol-2-one derivatives typically involves multi-component reactions. For example, a three-component reaction using substituted aldehydes, acetylacetone, and amines in ethanol under reflux conditions can yield intermediates like 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one . Base-assisted cyclization is another method, where ketones or aldehydes react with nitriles or active methylene compounds in the presence of a base (e.g., KOH) to form the pyrrol-2-one core. Purification often employs column chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol .
Q. Q2. How is the stereochemical configuration (5R) of the compound confirmed experimentally?
Methodological Answer: The (5R) configuration is determined using X-ray crystallography for single-crystal structures or advanced NMR techniques such as NOESY/ROESY to analyze spatial proximity of substituents. For example, in related pyrrol-2-one derivatives, the cyclohexyl group's axial/equatorial orientation can influence coupling constants in H NMR, while chiral chromatography (e.g., using a Chiralpak AD-H column) resolves enantiomers .
Q. Q3. What spectroscopic methods are used to characterize 3-hydroxy-pyrrol-2-one derivatives?
Methodological Answer: Key techniques include:
- H/C NMR : Assigns proton environments (e.g., hydroxy proton at δ 10–12 ppm, acetyl CH at δ 2.2–2.5 ppm) and carbon types (e.g., carbonyl carbons at δ 165–180 ppm) .
- HRMS : Confirms molecular weight (e.g., [M+H] or [M+Na] peaks with <5 ppm error) .
- FTIR : Identifies functional groups (e.g., O–H stretch at 3200–3500 cm, C=O at 1650–1750 cm) .
Advanced Research Questions
Q. Q4. How do substituents at the 1- and 5-positions influence the compound’s bioactivity and solubility?
Methodological Answer:
- 4-Chlorophenyl (1-position) : Enhances lipophilicity and π-π stacking with biological targets, as seen in analogs with IC values <1 μM in kinase inhibition assays .
- Cyclohexyl (5-position) : Increases steric bulk, potentially improving metabolic stability but reducing aqueous solubility. Solubility can be mitigated via salt formation (e.g., sodium salts of acetylated derivatives improve bioavailability ).
- Advanced SAR Studies : Replace cyclohexyl with smaller groups (e.g., methyl) and monitor changes in LogP (via HPLC) and cytotoxicity (MTT assays) .
Q. Q5. How can conflicting spectral data (e.g., melting points, NMR shifts) from similar derivatives be resolved?
Methodological Answer:
- Melting Point Variability : Differences may arise from polymorphism or impurities. Recrystallize the compound from multiple solvents (e.g., ethanol vs. methanol) and compare DSC thermograms .
- NMR Shifts : Use deuterated solvents (DMSO-d vs. CDCl) to assess hydrogen bonding effects. For example, the 3-hydroxy proton’s chemical shift varies significantly (δ 10–12 ppm) depending on solvent polarity .
Q. Q6. What strategies optimize reaction yields for 4-acetyl-pyrrol-2-one derivatives with bulky substituents (e.g., cyclohexyl)?
Methodological Answer:
- Solvent Optimization : Use high-boiling solvents (e.g., toluene or xylene) to improve reaction kinetics for sterically hindered substrates .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate cyclization steps. Yields for cyclohexyl-containing derivatives increased from 46% to 67% with 10 mol% ZnCl .
- Microwave-Assisted Synthesis : Reduces reaction time from 48 hours to 2–4 hours, minimizing decomposition of thermally sensitive intermediates .
Experimental Design and Data Analysis
Q. Q7. How to design a stability study for the compound under physiological conditions?
Methodological Answer:
- Buffer Solutions : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
- Analysis : Use HPLC-MS to monitor degradation products hourly. Hydrolysis of the acetyl group is a common pathway, forming 3-hydroxy-1-(4-chlorophenyl)-5-cyclohexyl-1,5-dihydro-2H-pyrrol-2-one .
- Kinetics : Calculate half-life () using first-order kinetics. For analogs, ranges from 2–8 hours depending on substituents .
Q. Q8. How to address low reproducibility in the synthesis of (5R)-configured derivatives?
Methodological Answer:
- Chiral Purity : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis to enforce stereochemistry .
- Quality Control : Implement inline FTIR to monitor reaction progress and ensure consistent enantiomeric excess (≥98% via chiral HPLC) .
- Catalytic Asymmetric Synthesis : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
